molecular formula C10H11NO B14614575 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- CAS No. 58083-35-5

1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl-

Cat. No.: B14614575
CAS No.: 58083-35-5
M. Wt: 161.20 g/mol
InChI Key: ACEZPCGDFSETAN-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- is a heterocyclic organic compound with a bicyclic structure It consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phthalic anhydride with suitable amines can lead to the formation of isoindoline derivatives . Another method involves the [3+2] cycloaddition of azomethine ylides to quinones in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the nitrogen atom or the benzene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- involves its interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58083-35-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2,3-dimethyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)10(12)11(7)2/h3-7H,1-2H3

InChI Key

ACEZPCGDFSETAN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=O)N1C

Origin of Product

United States

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